2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
Overview
Description
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is a compound known for its significant applications in the pharmaceutical industry. It is a derivative of biphenyl and is characterized by the presence of a fluorine atom and a hydroxypropanoic acid group. This compound is commonly used for its anti-inflammatory, analgesic, and antipyretic properties .
Mechanism of Action
Target of Action
The primary target of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, also known as alpha-Hydroxy Flurbiprofen, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .
Mode of Action
Alpha-Hydroxy Flurbiprofen acts by reversibly inhibiting the cyclooxygenase (COX) enzymes . This results in decreased formation of prostaglandin precursors, leading to its anti-inflammatory, antipyretic, and analgesic properties .
Biochemical Pathways
The inhibition of COX enzymes by alpha-Hydroxy Flurbiprofen affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting the production of these compounds, alpha-Hydroxy Flurbiprofen can reduce inflammation and pain .
Pharmacokinetics
The absorption of alpha-Hydroxy Flurbiprofen is rapid, and its disappearance half-life is independent of the oral dose . The area under the plasma drug concentration versus time curve increases with increasing oral dose . It is metabolized in the liver via CYP2C9 to its major metabolite, 4’-hydroxy-flurbiprofen, which is inactive . The elimination of intact drug from the peripheral circulation is biphasic and rapid .
Result of Action
The result of alpha-Hydroxy Flurbiprofen’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and associated pain .
Biochemical Analysis
Biochemical Properties
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid has been shown to interact with enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX-2) . These interactions are substrate-selective and time-dependent . The compound’s ability to inhibit these enzymes suggests its potential role in modulating endocannabinoid tonus, which is a promising approach for pain relief .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function by interacting with COX-2-derived lipids . For instance, it greatly inhibited the production of prostaglandin D2 and E2 in both unstimulated and lipopolysaccharide + interferon γ-stimulated RAW 264.7 macrophage cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as FAAH and COX-2 . It inhibits these enzymes, leading to changes in the levels of their respective substrates and products .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on COX-2 are time-dependent .
Metabolic Pathways
Given its interactions with FAAH and COX-2, it may be involved in the metabolism of endocannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid typically involves the reaction of 2-(2-fluorobiphenyl-4-yl)magnesium bromide with a metal salt of 2-bromopropionic acid . This reaction is catalyzed by a nickel compound and an optically active compound to obtain the desired product . The process can be summarized as follows:
- Preparation of 2-(2-fluorobiphenyl-4-yl)magnesium bromide.
- Reaction with 2-bromopropionic acid in the presence of a nickel catalyst.
- Isolation and purification of the product.
Industrial Production Methods
Industrial production methods for this compound often involve continuous production using tubular reactors. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.
Substitution: This compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include derivatives with different functional groups, such as ketones, alcohols, and substituted biphenyl compounds .
Scientific Research Applications
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Known for its potent anti-inflammatory effects.
Naproxen: Widely used for its long-lasting pain relief.
Uniqueness
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is unique due to its specific fluorine substitution, which enhances its pharmacokinetic properties, such as absorption and distribution in the body . This makes it more effective in certain therapeutic applications compared to its analogs.
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZESXUMKHKBMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-95-3 | |
Record name | 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061466953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-FLUOROBIPHENYL-4-YL)-2-HYDROXYPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y898P9RJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.